molecular formula C20H17NO4 B8173445 6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid

6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid

Cat. No.: B8173445
M. Wt: 335.4 g/mol
InChI Key: PRLDRGKJOCBYNJ-UHFFFAOYSA-N
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Description

6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methoxynicotinic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The methoxynicotinic acid moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)phenylboronic acid
  • 2-Methoxynicotinic acid
  • 6-(3-(Benzyloxy)phenyl)-2-methoxypyridine

Uniqueness

6-(3-(Benzyloxy)phenyl)-2-methoxynicotinic acid is unique due to the combination of the benzyloxy group and the methoxynicotinic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications .

Properties

IUPAC Name

2-methoxy-6-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-19-17(20(22)23)10-11-18(21-19)15-8-5-9-16(12-15)25-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDRGKJOCBYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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